
(2-chloro-5-nitrophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chloro and nitro group on the benzoyl moiety, which is attached to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Formation of Benzoyl Chloride: The 2-chloro-5-nitrobenzoic acid is then converted to 2-chloro-5-nitrobenzoyl chloride using thionyl chloride.
Coupling Reaction: The 2-chloro-5-nitrobenzoyl chloride is reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 1-(2-Amino-5-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-5-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in interactions with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole .
- 2-Chloro-5-nitrobenzoic acid .
- 1-(2-Chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole .
Uniqueness
1-(2-Chloro-5-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C16H13ClN2O3 |
|---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
(2-chloro-5-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-8-7-12(19(21)22)10-13(14)16(20)18-9-3-5-11-4-1-2-6-15(11)18/h1-2,4,6-8,10H,3,5,9H2 |
InChI Key |
GPMUZXXBCGFVMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11697322.png)
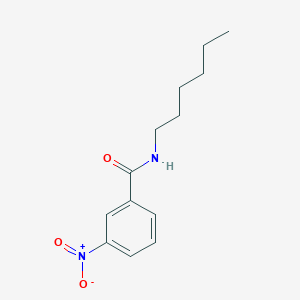
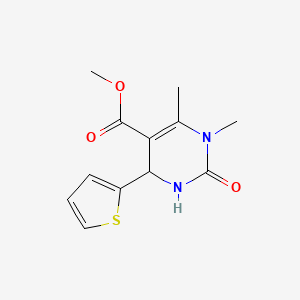
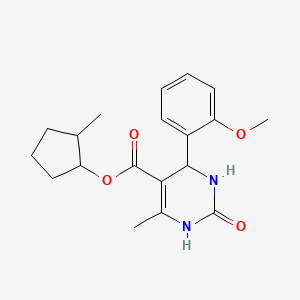
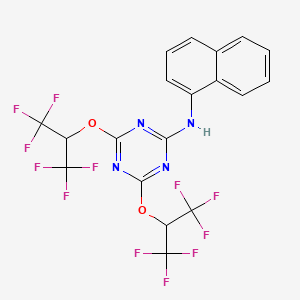
![(5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B11697354.png)
![(4Z)-2-(3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11697357.png)
![N'-[(E)-(3,4-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697365.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11697366.png)
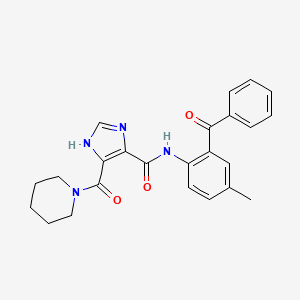
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697380.png)
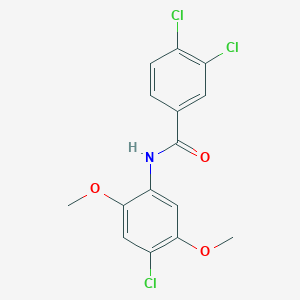
![1,3-dimethyl-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697398.png)
![N'-[(E)-{3-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11697404.png)
